2-(3-Chloropyridin-4-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloropyridin-4-yl)acetaldehyde is an organic compound with the molecular formula C7H6ClNO It is a derivative of pyridine, where a chlorine atom is substituted at the third position and an acetaldehyde group is attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropyridin-4-yl)acetaldehyde typically involves the chlorination of pyridine derivatives followed by the introduction of the acetaldehyde group. One common method is the reaction of 3-chloropyridine with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be used to enhance the efficiency and yield of the product. The purification of the final product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropyridin-4-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: 2-(3-Chloropyridin-4-yl)acetic acid.
Reduction: 2-(3-Chloropyridin-4-yl)ethanol.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloropyridin-4-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloropyridin-4-yl)acetaldehyde depends on the specific application. In biological systems, it may interact with enzymes that catalyze reactions involving aldehydes. The molecular targets and pathways involved can vary, but typically include the formation of Schiff bases with amino groups in proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler derivative of pyridine with a chlorine atom at the second position.
3-Chloropyridine: Similar to 2-(3-Chloropyridin-4-yl)acetaldehyde but lacks the acetaldehyde group.
4-Chloropyridine: Chlorine atom at the fourth position, without the acetaldehyde group.
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the acetaldehyde group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
Molecular Formula |
C7H6ClNO |
---|---|
Molecular Weight |
155.58 g/mol |
IUPAC Name |
2-(3-chloropyridin-4-yl)acetaldehyde |
InChI |
InChI=1S/C7H6ClNO/c8-7-5-9-3-1-6(7)2-4-10/h1,3-5H,2H2 |
InChI Key |
PBOALTJFVAEAFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.